

# Comprehensive Spectroscopic Profile: Cyclohexyl(phenyl)methanamine

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## Compound of Interest

Compound Name: Cyclohexyl(phenyl)methanamine

CAS No.: 23459-35-0

Cat. No.: B1610053

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## Chemical Identity & Significance

**Cyclohexyl(phenyl)methanamine** (also known as

-cyclohexylbenzenemethanamine or 1-amino-1-phenylcyclohexylmethane) is a chiral primary amine featuring a stereogenic center at the

-carbon. It serves as a vital pharmacophore in the synthesis of NMDA receptor antagonists, analgesics (e.g., lefetamine analogs), and as a resolving agent for chiral acids.

- IUPAC Name: **Cyclohexyl(phenyl)methanamine**
- CAS Number: 23459-35-0
- Molecular Formula:
- Molecular Weight: 189.30 g/mol
- SMILES: NC(C1CCCCC1)c2ccccc2

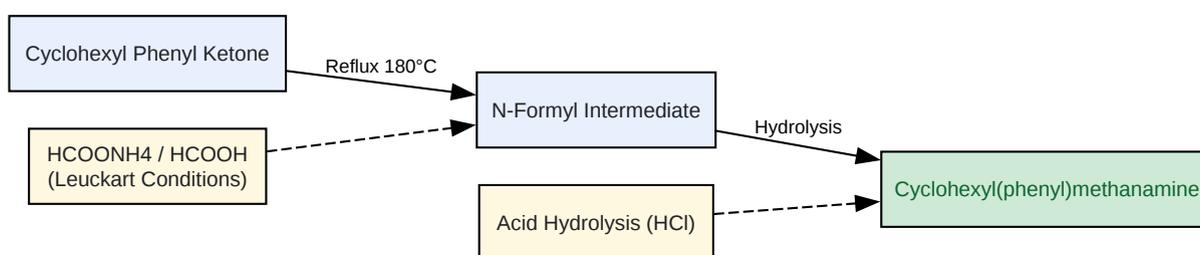
## Synthesis & Sample Preparation

To understand the impurity profile in spectroscopic data, one must recognize the synthetic origin. The compound is typically synthesized via the Leuckart Reaction (reductive amination) of cyclohexyl phenyl ketone.

## Experimental Protocol: Reductive Amination

- Reagents: Cyclohexyl phenyl ketone (1.0 eq), Ammonium formate (excess), Formic acid.
- Procedure: Reflux ketone in mixed formic acid/ammonium formate at 160–180°C for 12–24 hours. The intermediate -formyl derivative is hydrolyzed with concentrated HCl.
- Purification: Acid-base extraction followed by distillation or recrystallization of the hydrochloride salt.

## Workflow Diagram (DOT)



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Figure 1: Synthesis of **Cyclohexyl(phenyl)methanamine** via Leuckart Reductive Amination.

## Mass Spectrometry (EI-MS)

The electron ionization (EI) mass spectrum of **Cyclohexyl(phenyl)methanamine** is dominated by

-cleavage, a characteristic fragmentation pathway for

-branched amines.

## Fragmentation Logic

The molecular ion (

) is typically weak. The primary fragmentation is driven by the stability of the resulting radical. Cleavage occurs at the

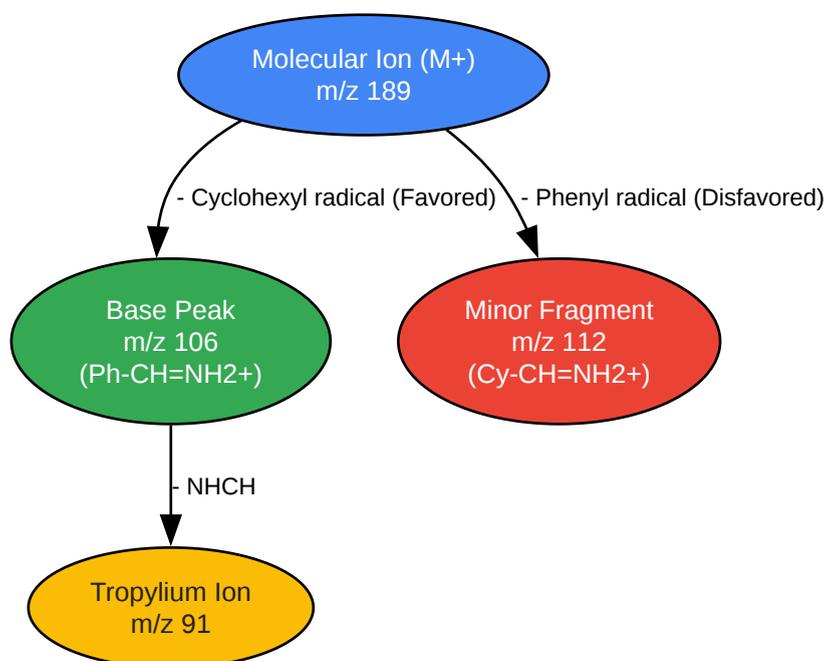
bonds adjacent to the nitrogen-bearing carbon.

- Path A (Dominant): Loss of the Cyclohexyl radical ( ). This generates a resonance-stabilized benzyl-type iminium ion ( 106).
- Path B (Minor): Loss of the Phenyl radical ( ). This generates a cyclohexyl-iminium ion ( 112). Path A is favored because the secondary cyclohexyl radical is more stable than the phenyl radical.

## Data Table: Key Ion Peaks

m/z	Intensity	Assignment	Fragment Structure
189	< 5%		Molecular Ion ( )
106	100% (Base)		(Benzaliminium)
112	~10-20%		
91	High		Tropylium ion (Rearrangement of Ph-CH)
77	Medium		Phenyl cation

## Fragmentation Pathway Diagram (DOT)



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Figure 2: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.

## Nuclear Magnetic Resonance (NMR)

NMR data provides definitive structural proof. The chemical shifts are influenced by the deshielding effect of the phenyl ring and the shielding/steric bulk of the cyclohexyl group.

### NMR Data (300 MHz, )

The methine proton (

) is the diagnostic signal, appearing as a doublet due to coupling with the single proton on the adjacent cyclohexyl ring.

Shift (ppm)	Multiplicity	Integral	Coupling ( )	Assignment
7.20 – 7.40	Multiplet (m)	5H	-	Aromatic Protons ( )
3.68	Doublet (d)	1H	6.5 Hz	Methine ( )
1.60	Broad Singlet	2H	-	Amine ( , exchangeable)
1.65 – 1.80	Multiplet	5H	-	Cyclohexyl ( + equatorial )
0.90 – 1.40	Multiplet	6H	-	Cyclohexyl (axial )

Note: The amine proton shift is concentration and solvent-dependent. In , it may appear downfield (8.0+ ppm) if protonated or hydrogen-bonded.

## NMR Data (75 MHz, )

Shift (ppm)	Type	Assignment
145.2	Quaternary ( )	Aromatic Ipso Carbon
128.3		Aromatic (meta)
127.1		Aromatic (ortho)
126.6		Aromatic (para)
64.5		Benzylic Methine ( )
45.1		Cyclohexyl Methine ( )
30.2		Cyclohexyl ( )
26.4		Cyclohexyl ( )
26.2		Cyclohexyl ( )

## Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of a primary amine and distinguishes the aliphatic/aromatic balance.

- 3380, 3310  $\text{cm}^{-1}$ :  
stretching (primary amine doublet).
- 3020–3060  $\text{cm}^{-1}$ : Aromatic

stretching.

- 2850–2930  $\text{cm}^{-1}$ : Strong aliphatic

stretching (Cyclohexyl group).

- 1600, 1495  $\text{cm}^{-1}$ : Aromatic ring breathing modes ( ).
- 700, 750  $\text{cm}^{-1}$ : Mono-substituted benzene (out-of-plane bending).

## References

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